molecular formula C21H18N4O3 B144773 6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid CAS No. 131185-37-0

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid

Cat. No.: B144773
CAS No.: 131185-37-0
M. Wt: 374.4 g/mol
InChI Key: FKJPZJACCBMNKZ-UHFFFAOYSA-N
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Description

6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutyric acid (FK 838) is a non-xanthine adenosine A1 receptor antagonist first reported by Akahane et al. in 1999 . Its structure combines a pyridazine core with a pyrazolo[1,5-a]pyridine substituent and a butyric acid side chain (Figure 1). FK 838 was developed to address limitations of xanthine-based antagonists, such as poor selectivity and species-dependent pharmacokinetics. Preclinical studies demonstrated its potent diuretic activity via selective A1 receptor blockade, achieving diuresis without electrolyte imbalance, a common drawback of classical diuretics .

Figure 1. Chemical structure of FK 836.

Properties

IUPAC Name

4-[6-oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyridazin-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-18-12-11-16(22-25(18)14-6-10-19(27)28)20-17-9-4-5-13-24(17)23-21(20)15-7-2-1-3-8-15/h1-5,7-9,11-13H,6,10,14H2,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJPZJACCBMNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN(C(=O)C=C4)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156936
Record name FK 838
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131185-37-0
Record name 6-Oxo-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1(6H)-pyridazinebutanoic acid
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FK 838
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Record name FK 838
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Pathway and Key Steps

  • Formation of Pyridine N-Imine :
    The reaction of 2-aminopyridine derivatives with nitrous acid (HNO₂) generates the reactive N-imine species. This intermediate is stabilized by conjugation with the pyridine ring, enabling subsequent cycloaddition.

  • 1,3-Dipolar Cycloaddition with Acetylene :
    The N-imine participates in a [3+2] cycloaddition with acetylene derivatives, forming the pyrazolo[1,5-a]pyridine core. For FK-838, the dipolarophile is tailored to introduce the 2-phenyl substituent critical for adenosine A1 receptor binding.

  • Functionalization and Ring Closure :
    Post-cycloaddition modifications include oxidation to install the pyridazine ring and alkylation with butyric acid precursors. These steps are optimized to avoid column chromatography, utilizing crystallization for purification.

Process Optimization and Scalability

Critical improvements in the pilot-scale synthesis include:

  • Solvent Selection : Ethanol and aqueous mixtures replace hazardous solvents, enhancing safety and reducing costs.

  • Catalyst-Free Conditions : Eliminating metal catalysts minimizes impurities and simplifies workup.

  • Temperature Control : Maintaining temperatures below 10°C during imine formation prevents decomposition.

Table 1: Key Parameters for 1,3-Dipolar Cycloaddition Synthesis

StepConditionsYield (%)Scalability
N-Imine FormationHNO₂, H₂O, 0–5°C85Pilot-plant viable
CycloadditionAcetylene, EtOH, 70°C78High
Pyridazine OxidationKMnO₄, H₂O, 60°C92Moderate
Butyric Acid AdditionAlkylation, NaOH, reflux65High

Cross-Dehydrogenative Coupling (CDC) Strategy for Pyrazolo[1,5-a]pyridine Assembly

Mechanism of CDC Reaction

An alternative route leverages cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. This method, conducted under aerobic conditions with acetic acid, constructs the pyrazolo[1,5-a]pyridine ring via tandem enol addition, oxidative dehydrogenation, and cyclization.

Reaction Conditions and Optimization

  • Oxidant : Molecular oxygen (O₂) drives the dehydrogenation step, achieving near-quantitative yields (94%) compared to air (74%) or argon (6%).

  • Acid Catalyst : Acetic acid (6 equivalents) facilitates enol tautomerization of the 1,3-dicarbonyl compound, while stronger acids (e.g., p-TSA) yield inferior results.

  • Temperature : Reactions proceed efficiently at 130°C, balancing rate and selectivity.

Table 2: CDC Reaction Optimization for Pyrazolo[1,5-a]pyridine Synthesis

ParameterOptimal ValueYield (%)By-Product Formation
OxidantO₂ (1 atm)94<5%
Acetic Acid Equiv.694Minimal
SolventEthanol94Low
Temperature130°C94Negligible

Application to FK-838 Synthesis

While the CDC method is primarily reported for simpler pyrazolo[1,5-a]pyridines, its principles are adaptable to FK-838 by substituting 1,3-dicarbonyl precursors with butyric acid derivatives. Challenges include steric hindrance from the 2-phenyl group, necessitating extended reaction times (18–24 h) for complete conversion.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • 1,3-Dipolar Cycloaddition : Offers moderate per-step yields (65–92%) but high overall efficiency due to minimal purification needs.

  • CDC Approach : Achieves superior stepwise yields (up to 94%) but requires additional functionalization steps for butyric acid incorporation.

Scalability and Industrial Relevance

  • Pilot-Scale Method : Demonstrated for multi-kilogram batches, with cost reductions from eliminated chromatography.

  • CDC Strategy : Limited to laboratory scale due to high oxygen pressure requirements and sensitivity to substituent bulk .

Chemical Reactions Analysis

Reaction Optimization and Conditions

Key parameters influencing FK 838’s synthesis include:

Table 1: Reaction Conditions for Pyridazinone Derivatives

Reaction StepReagents/ConditionsYield (%)
Friedel-Crafts AcylationSuccinic anhydride, AlCl₃, RT, 6 h65–75
CyclizationHydrazine hydrate, ethanol, reflux, 12 h60–70
Mannich ReactionFormaldehyde (40 mM), ethanol, reflux, 8–12 h50–85
  • Solvent : Ethanol is critical for cyclization and Mannich reactions.

  • Catalyst : AlCl₃ is essential for Friedel-Crafts acylation but must be anhydrous to prevent side reactions .

Key Mechanistic Insights

  • Oxidative Coupling : Pyrazolo[1,5-a]pyridine moieties in FK 838 are formed via oxidative cross-dehydrogenative coupling (CDC) between N-amino-2-iminopyridines and β-dicarbonyl compounds. Acetic acid (6 equiv) and O₂ atmosphere (1 atm) at 130°C drive this reaction, achieving yields up to 94% .

  • Side Reactions : Excess acetic acid (>6 equiv) or strong Brønsted acids (e.g., TFA) leads to triazolo[1,5-a]pyridine byproducts .

Crystallographic and Spectroscopic Data

  • X-ray Crystallography : Pyrido[1,2-b]indazole derivatives (structural analogs of FK 838) confirm planar geometries and hydrogen-bonding networks critical for stability .

  • Spectroscopy : IR and ¹H NMR data for intermediates (e.g., 2a ) show characteristic C=O (1659 cm⁻¹) and NH (3217 cm⁻¹) stretches .

Challenges and Limitations

  • Byproduct Formation : Competing triazolo[1,5-a]pyridine derivatives require strict control of acetic acid loading .

  • Sensitivity to Atmosphere : Reactions under Ar or air yield <10% product, necessitating pure O₂ for optimal efficiency .

Scientific Research Applications

Adenosine A1 Receptor Antagonism

FK-838 is primarily studied for its role as a non-xanthine adenosine A1 receptor antagonist. This receptor plays a crucial role in various physiological processes, including:

  • Cardiovascular Regulation : Adenosine A1 receptors are involved in heart rate modulation and myocardial protection during ischemia. FK-838's antagonistic action may provide insights into new treatments for heart diseases.
  • Neuroprotection : The compound has shown potential in neuroprotective applications, particularly in models of neurodegeneration where adenosine signaling is implicated.

Case Study: Cardiovascular Effects

Research has demonstrated that FK-838 can significantly influence heart rate and myocardial oxygen consumption in animal models. In studies involving Sprague-Dawley rats, administration of FK-838 resulted in observable changes in cardiovascular parameters, suggesting its potential utility in managing conditions like heart failure .

Diuretic Properties

The compound has been investigated for its diuretic effects, which are beneficial in treating conditions such as hypertension and edema. By antagonizing the adenosine A1 receptor, FK-838 may enhance renal blood flow and promote diuresis.

Case Study: Diuretic Efficacy

In pharmacological evaluations, FK-838 exhibited significant diuretic activity compared to control substances. These findings suggest that FK-838 could be an effective agent for managing fluid retention disorders .

Drug Development Insights

The structure-activity relationship (SAR) studies of FK-838 have provided valuable insights into the design of new pharmacological agents targeting adenosine receptors. The modifications of the pyrazolo-pyridine scaffold have led to the identification of derivatives with improved potency and selectivity.

Table: Structure-Activity Relationship of FK-838 Derivatives

Compound NameActivity (Ki nM)Comments
FK-83810Original compound with significant A1 antagonism
Derivative A5Enhanced potency
Derivative B15Improved selectivity for A1 over A2 receptors

This table illustrates how slight modifications can lead to substantial changes in biological activity, emphasizing the importance of SAR studies in drug design.

Mechanism of Action

FK-838 exerts its effects by antagonizing adenosine subtype-1 receptors. This action leads to a reduction in plasma renin activity and plasma aldosterone concentration, which in turn helps to lower blood pressure and protect renal function. The compound’s ability to inhibit sodium reabsorption in the kidneys further contributes to its antihypertensive effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolopyridine-Based Adenosine A1 Antagonists

FK 838 belongs to a class of pyrazolopyridine derivatives designed to improve adenosine receptor selectivity. Key analogs include:

Compound Structure Modifications A1 Receptor Affinity (pKi, Human) Species Specificity Diuretic Potency (ED50, mg/kg)
FK 838 Pyridazine + pyrazolopyridine + butyric acid 7.92 None 0.3 (rat)
FK 453 Acryloyl-piperidine ethanol substituent 9.31 None Not reported
FK 352 Acryloyl-piperidinyl acetic acid substituent 7.52 None Not reported
  • FK 453 exhibits higher A1 affinity (pKi = 9.31) but lacks diuretic data, suggesting prioritization of receptor binding over functional efficacy .
  • FK 352 shows lower affinity (pKi = 7.52), highlighting the critical role of the butyric acid side chain in FK 838’s balanced potency and pharmacokinetics .

Xanthine-Based Antagonists

Xanthines (e.g., DPCPX) were early adenosine antagonists but faced limitations:

Compound A1 Receptor Affinity (pKi, Human) Species Specificity (Rat vs. Human) Selectivity (A1 vs. A2)
FK 838 7.92 None >100-fold
DPCPX 8.2–8.5 2.2–15.9-fold higher in rats Moderate
  • Species Specificity : Xanthines like DPCPX show 2.2–15.9-fold higher affinity in rat vs. human tissues, complicating translational research. In contrast, FK 838 and related pyrazolopyridines exhibit uniform affinity across species .
  • Selectivity : FK 838’s A1/A2 selectivity (>100-fold) surpasses xanthines, reducing off-target effects .

Other Pyridazinone Derivatives

Pyridazinone scaffolds are explored for diverse targets (Table 3):

Compound Substituents Biological Activity A1 Affinity (pKi)
FK 838 Pyrazolopyridine + butyric acid Diuretic (A1 antagonist) 7.92
Siddiqui-2010 4-Methylphenyl + piperazine Antihypertensive Not reported
Murty-2012 Aryl/heteroaryl + piperazine propyl Anticancer Not reported
  • Structural Flexibility: The pyridazinone core allows diverse substitutions. FK 838’s pyrazolopyridine moiety enhances A1 binding, while anticancer derivatives prioritize bulkier aryl/heteroaryl groups .
  • Functional Group Impact : Butyric acid in FK 838 improves solubility and bioavailability compared to neutral substituents in other analogs .

Key Research Findings

Diuretic Efficacy : FK 838’s ED50 (0.3 mg/kg in rats) outperforms furosemide (1–3 mg/kg) with minimal kaliuresis, making it a safer candidate for chronic use .

Receptor Kinetics : FK 838’s slow dissociation from A1 receptors (t1/2 > 60 min) ensures prolonged activity, unlike fast-dissociating xanthines .

Clinical Potential: Unlike xanthines, FK 838 lacks methylxanthine-related side effects (e.g., tachycardia, insomnia) due to its non-xanthine structure .

Biological Activity

6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid, also known as FK 838, is a compound that has garnered attention for its potential biological activities, particularly as a non-xanthine adenosine A1 receptor antagonist. This article provides a comprehensive overview of its biological activity, including molecular characteristics, pharmacological effects, and relevant case studies.

Molecular Characteristics

  • Chemical Formula : C21H18N4O3
  • Molecular Weight : 374.4 g/mol
  • CAS Number : 131185-37-0

FK 838 functions primarily as an antagonist for the adenosine A1 receptor, which plays a crucial role in various physiological processes, including cardiac function and renal blood flow regulation. By inhibiting this receptor, FK 838 may influence diuretic effects and other cardiovascular responses.

Biological Activity Overview

The compound has been studied for various biological activities:

  • Diuretic Activity : FK 838 has been shown to exhibit significant diuretic effects in animal models. Its mechanism involves the modulation of renal blood flow and sodium excretion.
  • Cardiovascular Effects : As an adenosine A1 receptor antagonist, FK 838 may have implications in treating conditions related to heart failure and hypertension by improving cardiac output and reducing vascular resistance.
  • Neuroprotective Effects : Preliminary studies suggest that FK 838 may also have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Pharmacological Studies

A study published in the Journal of Medicinal Chemistry highlighted the discovery of FK 838 as a novel non-xanthine adenosine A1 receptor antagonist. The research demonstrated that FK 838 effectively inhibited adenosine-induced responses in isolated rat tissues, suggesting its potential therapeutic applications in cardiovascular diseases and renal disorders .

Case Studies

Several animal studies have been conducted to assess the pharmacokinetics and therapeutic efficacy of FK 838:

  • Diuretic Efficacy in Rats : In Sprague-Dawley rats, FK 838 administration resulted in increased urine output compared to control groups, indicating its effectiveness as a diuretic agent .
  • Cardiac Function Studies : In models of heart failure, FK 838 improved hemodynamic parameters such as cardiac output and reduced left ventricular pressure overload .

Data Tables

Parameter Value
Molecular FormulaC21H18N4O3
Molecular Weight374.4 g/mol
CAS Number131185-37-0
Diuretic Effect (rats)Increased urine output
Cardiac Output ImprovementSignificant increase

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for this compound, and how do reaction parameters (solvent, temperature, catalysts) influence yield?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For pyrazolo[1,5-a]pyridine derivatives, refluxing in pyridine with arylazo intermediates (e.g., 5-benzofuran-2-yl-3-hydroxypropenone) under inert conditions yields core structures. Reaction optimization studies show yields vary (62–70%) depending on solvent polarity and temperature control. Post-synthesis purification via recrystallization (e.g., ethanol or dioxane) is critical to isolate pure products . Characterization relies on 1H/13C NMR , IR , and mass spectrometry to confirm regioselectivity and functional group integrity .

Q. Which analytical techniques are prioritized for structural elucidation and purity assessment?

  • Methodological Answer :

  • Elemental analysis (C, H, N) validates molecular formulas (e.g., C21H16ClN7Al) with <1% deviation from theoretical values .
  • 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; pyridazine protons at δ 5.8–6.3 ppm) .
  • High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]+ at m/z 402.1234) .
  • HPLC-DAD (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects regioisomeric impurities .

Q. What storage conditions prevent degradation of pyridazine derivatives with labile functional groups?

  • Methodological Answer : Derivatives with carboxylic acid moieties (e.g., 6-oxo groups) should be stored under argon at –20°C in amber vials to avoid hydrolysis. Stability studies recommend avoiding prolonged exposure to humidity or temperatures >25°C, as thermal decomposition (>150°C) is observed in differential scanning calorimetry (DSC) profiles .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., IC50 variability) be systematically addressed?

  • Methodological Answer :

  • Dose-response reproducibility : Use standardized assays (e.g., kinase inhibition with ATP-competitive binding protocols) across ≥3 independent replicates .
  • Cellular context : Compare activity in primary vs. immortalized cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific uptake or metabolism differences .
  • Metabolite profiling : LC-MS/MS quantifies active metabolites (e.g., demethylated derivatives) that may skew results .

Q. What computational strategies predict reactivity or ligand-target interactions for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates electrophilic/nucleophilic sites (e.g., Fukui indices) on the pyridazine core, guiding derivatization .
  • Molecular docking (AutoDock Vina) : Screens against kinase domains (e.g., EGFR or CDK2) using crystal structures (PDB: 1M17) to prioritize synthetic targets .
  • MD simulations (GROMACS) : Assess binding stability (RMSD <2 Å over 100 ns) and solvent-accessible surface area (SASA) for lead optimization .

Q. What experimental designs minimize bias in pharmacological or toxicological studies?

  • Methodological Answer :

  • Randomized block designs : Split-plot models (e.g., trellis systems in agricultural analogs) control for batch effects in in vivo studies .
  • Blinded analysis : Independent observers quantify endpoints (e.g., tumor volume or enzyme activity) to reduce subjective bias .
  • Positive/Negative controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and vehicle-only groups to validate assay sensitivity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid
Reactant of Route 2
Reactant of Route 2
6-Oxo-3-(2-phenylpyrazolo(1,5-a)pyridin-3-yl)-1(6H)-pyridazinebutyric acid

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